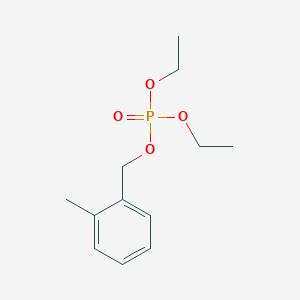![molecular formula C16H18O2 B14278132 1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one CAS No. 138623-08-2](/img/structure/B14278132.png)
1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one is an organic compound with the molecular formula C21H26O. This compound is of interest due to its unique structure, which includes a cyclohexadiene ring substituted with a hydroxy-phenylethyl group and an ethanone moiety. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
The synthesis of 1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method avoids over-reduction to the fully saturated ring. Industrial production methods may involve similar reduction techniques, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexadiene ring to a cyclohexane ring.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of pharmacological studies.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one involves its ability to undergo various chemical transformations. The compound’s molecular targets and pathways depend on its specific application. For example, in UV curing processes, it acts as a photoinitiator, facilitating the polymerization of monomers .
Comparaison Avec Des Composés Similaires
1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one can be compared with similar compounds such as:
1-Hydroxycyclohexyl phenyl ketone: Used in UV curing and polymer formation.
1-Phenyl-1-cyclohexene: Another cyclohexene derivative with different substitution patterns.
cis-α-Bisabolene: A cyclohexene derivative with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
138623-08-2 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
1-[4-(1-hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethanone |
InChI |
InChI=1S/C16H18O2/c1-12(17)13-8-10-15(11-9-13)16(2,18)14-6-4-3-5-7-14/h3-10,15,18H,11H2,1-2H3 |
Clé InChI |
KZMIGJHAKOXNGM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CCC(C=C1)C(C)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


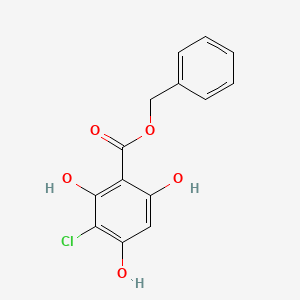
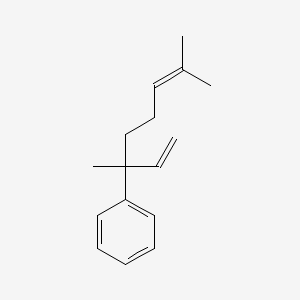
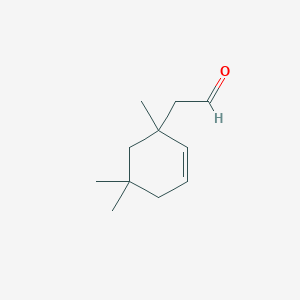
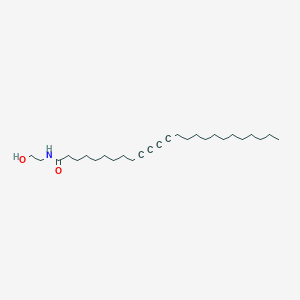

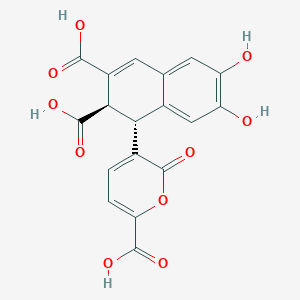




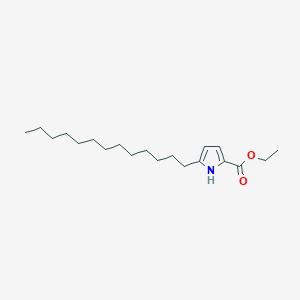
![6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one](/img/structure/B14278147.png)
